molecular formula C7H7FO2 B8135060 3-Fluoro-5-(methoxy-d3)phenol

3-Fluoro-5-(methoxy-d3)phenol

Cat. No.: B8135060
M. Wt: 145.15 g/mol
InChI Key: CHSGINYGAPVVLG-FIBGUPNXSA-N
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Description

3-Fluoro-5-(methoxy-d3)phenol is a fluorinated phenol derivative. The presence of fluorine and deuterium atoms in its structure makes it an interesting compound for various scientific applications. The compound’s unique properties, such as its stability and reactivity, are attributed to these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxy-d3)phenol typically involves the introduction of a fluorine atom and a trideuteriomethoxy group onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxy-d3)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-5-(methoxy-d3)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxy-d3)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trideuteriomethoxy group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenol: A simpler fluorinated phenol without the trideuteriomethoxy group.

    5-Fluoro-2-methoxyphenol: Contains a methoxy group instead of a trideuteriomethoxy group.

    3-Fluoro-4-methoxyphenol: Another fluorinated phenol with a different substitution pattern.

Uniqueness

3-Fluoro-5-(methoxy-d3)phenol is unique due to the presence of both fluorine and trideuteriomethoxy groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-fluoro-5-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSGINYGAPVVLG-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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